(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DD-03-156 involves multiple steps, including the incorporation of polyethylene glycol and dabrafenib moieties. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. The detailed synthetic route is proprietary and often involves advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of DD-03-156 is carried out under stringent conditions to maintain the compound’s high purity and efficacy. The process involves large-scale synthesis using automated reactors and purification systems. The compound is then subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
DD-03-156 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
DD-03-156 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe for studying the degradation of cyclin-dependent kinase 17 and LIM domain kinase 2.
Biology: Employed in cellular studies to understand the role of cyclin-dependent kinase 17 and LIM domain kinase 2 in cell cycle regulation and signal transduction.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting specific kinases involved in tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cyclin-dependent kinase 17 and LIM domain kinase 2
Mechanism of Action
DD-03-156 exerts its effects by selectively degrading cyclin-dependent kinase 17 and LIM domain kinase 2. The compound binds to these kinases and facilitates their ubiquitination and subsequent proteasomal degradation. This process disrupts the kinase activity, leading to the inhibition of cell cycle progression and signal transduction pathways associated with cancer cell proliferation .
Properties
Molecular Formula |
C53H62F3N9O8S3 |
---|---|
Molecular Weight |
1106.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H62F3N9O8S3/c1-30(32-15-17-33(18-16-32)44-31(2)59-29-74-44)60-48(68)40-27-34(66)28-65(40)49(69)47(52(3,4)5)62-41(67)20-23-72-25-26-73-24-22-58-51-57-21-19-39(61-51)45-43(63-50(75-45)53(6,7)8)35-11-9-14-38(42(35)56)64-76(70,71)46-36(54)12-10-13-37(46)55/h9-19,21,29-30,34,40,47,64,66H,20,22-28H2,1-8H3,(H,60,68)(H,62,67)(H,57,58,61)/t30-,34+,40-,47+/m0/s1 |
InChI Key |
BMLDGVCSNFURAJ-QUQZIOAQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O |
Origin of Product |
United States |
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